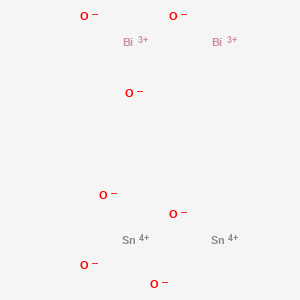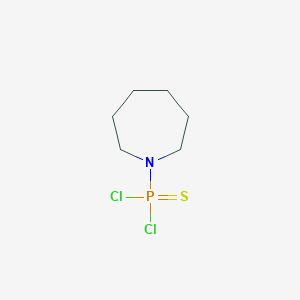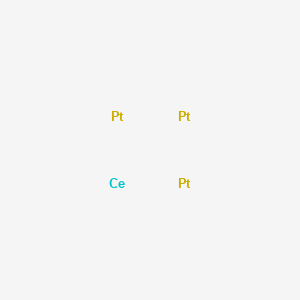
Cerium;platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium and platinum compounds are of significant interest in various fields due to their unique properties and applications. Cerium, a rare-earth metal, is known for its ability to switch between oxidation states, making it valuable in catalysis and other chemical processes. Platinum, a noble metal, is renowned for its catalytic properties and resistance to corrosion. When combined, cerium and platinum form compounds that exhibit enhanced catalytic activities, making them useful in a range of scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cerium-platinum compounds can be synthesized using various methods. One common approach involves the use of cerium oxide (CeO₂) and platinum nanoparticles. The synthesis can be carried out through microwave synthesis, reduction with hydrogen, or reduction with sodium borohydride (NaBH₄) . These methods allow for the formation of cerium oxide-platinum nanocatalysts with high surface areas and enhanced catalytic properties.
Industrial Production Methods
In industrial settings, cerium-platinum compounds are often produced through wet impregnation techniques. This involves the impregnation of cerium oxide supports with platinum precursors, followed by drying and calcination under controlled conditions . This method ensures the uniform distribution of platinum on the cerium oxide surface, resulting in highly active catalytic materials.
Analyse Des Réactions Chimiques
Types of Reactions
Cerium-platinum compounds undergo various types of chemical reactions, including oxidation, reduction, and hydrogenation. The redox properties of cerium allow it to switch between Ce³⁺ and Ce⁴⁺ states, facilitating oxygen storage and release during catalytic processes . Platinum, on the other hand, enhances the catalytic activity by providing active sites for reactions.
Common Reagents and Conditions
Common reagents used in reactions involving cerium-platinum compounds include hydrogen, oxygen, and various organic molecules. The reactions are typically carried out under controlled temperatures and pressures to optimize the catalytic performance .
Major Products Formed
The major products formed from reactions involving cerium-platinum compounds depend on the specific reaction conditions and substrates used. For example, in methanol oxidation, the primary products are carbon dioxide and water .
Applications De Recherche Scientifique
Cerium-platinum compounds have a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of cerium-platinum compounds involves the synergistic interaction between cerium and platinum. Cerium’s ability to switch between oxidation states allows it to store and release oxygen, while platinum provides active sites for catalytic reactions. This combination enhances the overall catalytic activity and stability of the compounds . The molecular targets and pathways involved include the activation of oxygen and hydrogen molecules, leading to efficient catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cerium Oxide (CeO₂): Known for its redox properties and used in various catalytic applications.
Platinum Nanoparticles: Widely used as catalysts due to their high surface area and catalytic activity.
Cerium-Platinum Alloys: These alloys exhibit unique properties that combine the advantages of both cerium and platinum.
Uniqueness
Cerium-platinum compounds are unique due to their enhanced catalytic properties resulting from the synergistic interaction between cerium and platinum. This combination allows for improved oxygen storage and release, making these compounds highly effective in various catalytic processes .
Propriétés
Numéro CAS |
12014-80-1 |
|---|---|
Formule moléculaire |
CePt3 |
Poids moléculaire |
725.4 g/mol |
Nom IUPAC |
cerium;platinum |
InChI |
InChI=1S/Ce.3Pt |
Clé InChI |
RGFDERCUHJLGRF-UHFFFAOYSA-N |
SMILES canonique |
[Ce].[Pt].[Pt].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


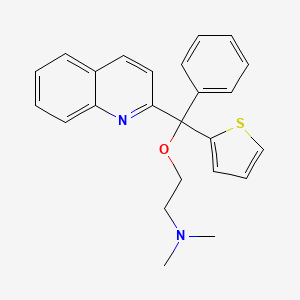

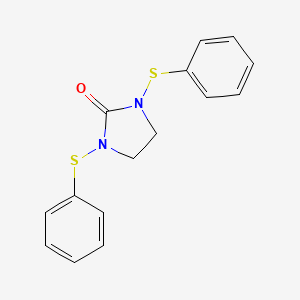

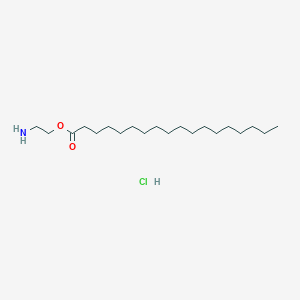
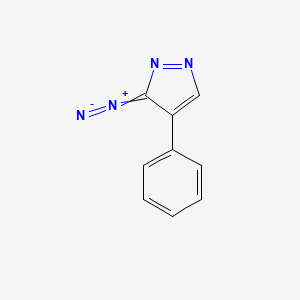

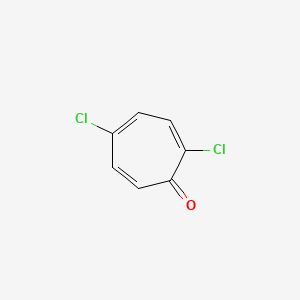
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)


